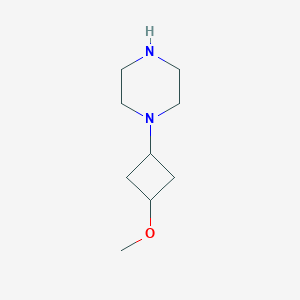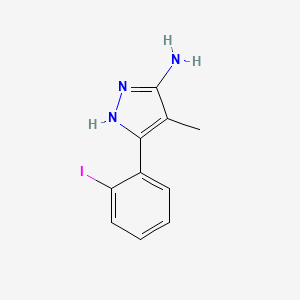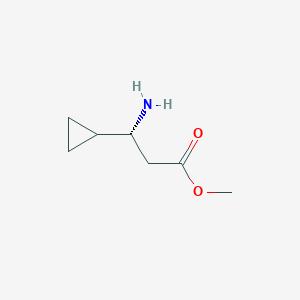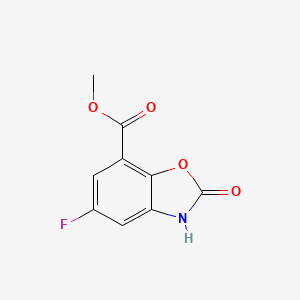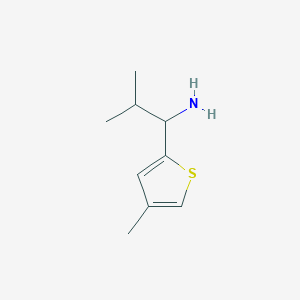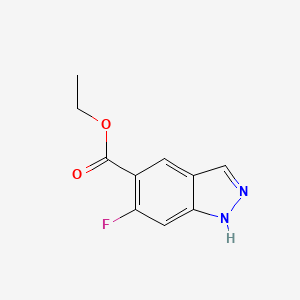
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its piperidine ring structure, which is substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives.
科学的研究の応用
(3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. The piperidine ring structure provides rigidity and stability, making it a valuable scaffold in drug design .
類似化合物との比較
Similar Compounds
- (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be compared with other Boc-protected amino acids and piperidine derivatives.
- Similar compounds include (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid and (3R,5S)-5-Amino-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a Boc protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(3R,5S)-5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChIキー |
COUSEPKMLOODLP-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



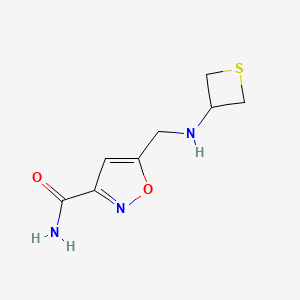
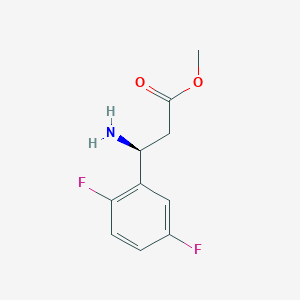
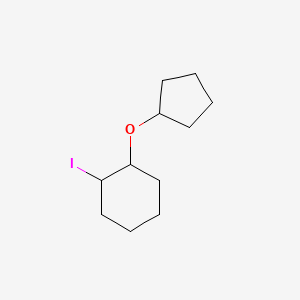
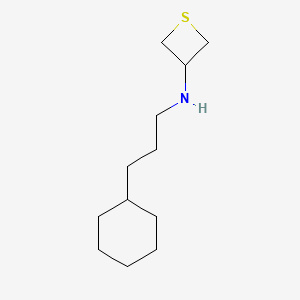
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
